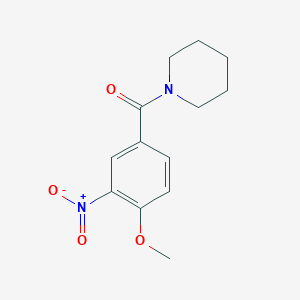
N-(3-chloro-4-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPA is an organic compound that belongs to the class of phthalazinone derivatives and has a molecular formula of C17H13ClN2O2.
作用机制
The mechanism of action of CMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CMPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CMPA has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, CMPA has been shown to bind to beta-amyloid plaques in the brain, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects
CMPA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activity. In cancer cells, CMPA has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. CMPA has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, CMPA has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using CMPA in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. CMPA is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using CMPA in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on healthy cells at high concentrations. In addition, the mechanism of action of CMPA is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research and development of CMPA. One potential direction is the optimization of its anti-cancer activity by modifying its chemical structure to improve its potency and selectivity. Another potential direction is the development of novel diagnostic tools for Alzheimer's disease based on the binding properties of CMPA to beta-amyloid plaques. In addition, the use of CMPA as a building block for the synthesis of novel materials and polymers has the potential to lead to the development of new technologies with unique properties and applications.
合成方法
CMPA can be synthesized through a multi-step process, starting from commercially available 3-chloro-4-methylphenylamine and phthalic anhydride. The first step involves the reaction of 3-chloro-4-methylphenylamine with phthalic anhydride in the presence of a catalyst such as zinc chloride to form 3-chloro-4-methylphthalimide. The second step involves the reduction of 3-chloro-4-methylphthalimide using a reducing agent such as lithium aluminum hydride to yield 3-chloro-4-methylaniline. The final step involves the reaction of 3-chloro-4-methylaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate to produce CMPA.
科学研究应用
CMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CMPA has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. CMPA has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. In material science, CMPA has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, CMPA has been used as a reagent for the synthesis of various compounds, including pyrazole derivatives.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-13(8-15(11)18)20-16(22)10-21-17(23)14-5-3-2-4-12(14)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWTFDAZOSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)
![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)